molecular formula C20H16 B13753932 BENZ(a)ANTHRACENE, 8-ETHYL- CAS No. 56961-62-7

BENZ(a)ANTHRACENE, 8-ETHYL-

Cat. No.: B13753932
CAS No.: 56961-62-7
M. Wt: 256.3 g/mol
InChI Key: BQKRLUQCYVLAAO-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 8-ETHYL- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzo[a]anthracene, which consists of four fused benzene rings. This compound is known for its potential carcinogenic properties and is produced during the incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE, 8-ETHYL- involves several steps, including Friedel–Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . One common method is the Friedel–Crafts alkylation, where an ethyl group is introduced to the benzo[a]anthracene structure using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of BENZ(a)ANTHRACENE, 8-ETHYL- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps like distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE, 8-ETHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[a]anthracene derivatives, quinones, and hydrogenated compounds .

Scientific Research Applications

BENZ(a)ANTHRACENE, 8-ETHYL- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Research focuses on its interactions with biological systems, particularly its genotoxic and carcinogenic effects.

    Medicine: Studies investigate its potential role in cancer research and its effects on cellular processes.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE, 8-ETHYL- involves its metabolic activation to reactive intermediates, such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound interacts with molecular targets like cytochrome P450 enzymes, which are involved in its metabolic activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZ(a)ANTHRACENE, 8-ETHYL- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. This structural modification can affect its metabolic pathways and the formation of reactive intermediates, making it a valuable compound for studying the effects of structural changes on PAH behavior .

Properties

CAS No.

56961-62-7

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

8-ethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-2-14-7-5-8-16-13-20-17(12-19(14)16)11-10-15-6-3-4-9-18(15)20/h3-13H,2H2,1H3

InChI Key

BQKRLUQCYVLAAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21

Origin of Product

United States

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